2-(2-chlorophenyl)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide
Description
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Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O2/c21-17-6-2-1-5-14(17)13-18(28)22-15-7-9-16(10-8-15)27-24-19(23-25-27)20(29)26-11-3-4-12-26/h1-2,5-10H,3-4,11-13H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWQDJZBJZFRBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chlorophenyl)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₈ClN₃O₂
- Molecular Weight : 280.75 g/mol
- LogP : 5.03
- Polar Surface Area : 78 Ų
The compound features a chlorophenyl group and a pyrrolidine moiety, which are significant in influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and neuropharmacology.
1. Anticancer Activity
Research has indicated that derivatives of similar structures exhibit significant anticancer properties by inhibiting key kinases involved in tumor growth. For instance, compounds with similar pyrrolidine and chlorophenyl structures have shown efficacy against glioblastoma cell lines by specifically inhibiting the AKT signaling pathway, which is crucial in oncogenic processes .
2. Neuropharmacological Effects
The pyrrolidine structure suggests potential activity as a neuromodulator. Compounds with similar frameworks have been studied for their anticonvulsant properties, indicating that they may modulate neurotransmitter systems effectively .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of related compounds on glioblastoma cells, showing that they effectively inhibited cell proliferation and induced apoptosis. The mechanism was linked to the inhibition of AKT2/PKBβ kinase activity, which is often overexpressed in malignant gliomas .
| Compound | IC50 (μM) | Target Kinase |
|---|---|---|
| 4j | 12 | AKT1 |
| 4j | 14 | AKT2 |
Case Study 2: Anticonvulsant Activity
Another investigation focused on the anticonvulsant effects of related N-phenyl derivatives. These compounds were tested in animal models, demonstrating significant reductions in seizure frequency and severity, suggesting their potential utility in treating epilepsy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
